![molecular formula C15H13ClN2O2S B2546621 4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine CAS No. 795287-65-9](/img/structure/B2546621.png)
4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine
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Overview
Description
“4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine” is a chemical compound that is part of the pyrrolo[2,3-d]pyrimidine derivatives . These derivatives have been synthesized and studied for their potential biological activities .
Synthesis Analysis
The synthesis of this type of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique . The chemical structure of the synthesized derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of “4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine” was analyzed using various spectroscopic techniques. The IR spectrum showed peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). The ^1H NMR spectrum showed peaks at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3). The ^13C NMR spectrum showed peaks at various ppm values .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine” include the use of organolithium reagents . The reaction mixture was refluxed in ethanol for 2 hours, then cooled and poured onto ice water .Physical And Chemical Properties Analysis
The compound was obtained as a yellow solid with a melting point of 287–288 °C . The yield was 71% .Scientific Research Applications
- Inflammatory Skin Disorders : The compound shows promise in treating inflammatory skin conditions like atopic dermatitis .
- Piritrexim Derivatives : Piritrexim, a compound related to 4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine, inhibits dihydrofolate reductase (DHFR) and exhibits antitumor effects. It has been studied in the context of carcinosarcoma .
- Intermediate Synthesis : The compound serves as an intermediate in pharmaceutical synthesis. Researchers use it to create more complex molecules with potential therapeutic applications .
Medicinal Chemistry and Kinase Inhibitors
Antitumor Effects
Pharmaceutical Intermediates
Other Derivatives
Future Directions
The pyrrolo[2,3-d]pyrimidine derivatives, including “4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine”, have shown potential in various biological activities . Therefore, they can be further explored for their potential therapeutic applications. The design of new selective, effective, and safe anticancer agents using pyrido[2,3-d]pyrimidines as a scaffold is a promising future direction .
Mechanism of Action
Target of Action
It has been found to show promising binding affinities against bcl2 anti-apoptotic protein .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It has been observed that the compound influences gene expression levels, with p53, bax, dr4, and dr5 being up-regulated, while bcl2, il-8, and cdk4 are down-regulated in treated cells .
properties
IUPAC Name |
4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-8-17-14(16)13-10(7-21-15(13)18-8)9-4-5-11(19-2)12(6-9)20-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZKFGBUYNZHEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine |
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